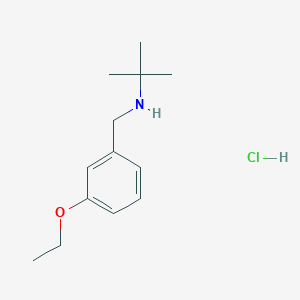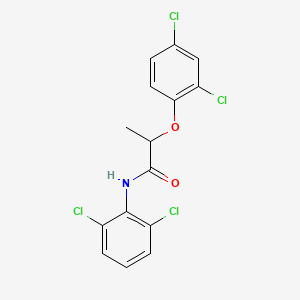
N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea, commonly known as CFTR inhibitor, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. This protein is responsible for regulating the flow of ions in and out of cells, and its dysfunction is associated with several diseases, including cystic fibrosis and some forms of cancer.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors work by blocking the ion channel formed by N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea protein, which prevents the flow of ions in and out of cells. This leads to changes in the ion concentration gradient across the cell membrane, which can affect various cellular processes. The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors is still being studied, but it is believed that they interact with specific amino acid residues in the N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea protein to prevent its proper functioning.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors have been shown to have a range of biochemical and physiological effects. They can affect ion transport, cell proliferation, and apoptosis in various cell types. Inhibition of N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea has been shown to increase the sensitivity of cancer cells to chemotherapy drugs and to enhance the efficacy of some cancer treatments. N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors have also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors have several advantages for lab experiments. They are highly specific and can selectively target N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea protein, which makes them useful for studying its function in cells. They are also easy to use and can be added directly to cell culture media. However, N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors have some limitations, including their potential toxicity and off-target effects. It is important to carefully monitor the concentration of N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors and to use appropriate controls in experiments to ensure that any observed effects are due to N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibition.
Zukünftige Richtungen
N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors have great potential for future research and clinical applications. Some possible future directions include the development of more potent and selective N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors, the use of N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors in combination with other drugs to enhance their efficacy, and the investigation of the role of N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea in other diseases, such as diabetes and neurodegenerative disorders. N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors may also have potential as therapeutic agents for the treatment of cystic fibrosis and some forms of cancer.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors involves the reaction of 5-chloro-2-methoxyaniline with 4-fluorobenzoyl isocyanate in the presence of a base catalyst. The resulting product is then purified by column chromatography to obtain the final compound. This method has been optimized to produce high yields of pure N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors have been extensively used in scientific research to study the role of N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea protein in various diseases. They have been used to investigate the molecular mechanisms of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea inhibitors have also been used to study the role of N-(5-chloro-2-methoxyphenyl)-N'-(4-fluorophenyl)urea in cancer, as its overexpression has been linked to the progression of some types of cancer.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(4-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-20-13-7-2-9(15)8-12(13)18-14(19)17-11-5-3-10(16)4-6-11/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYTCWVRRBTXHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 2-thiophenecarboxylate](/img/structure/B5315860.png)
![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5315865.png)

![4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-phenylethyl)butanamide](/img/structure/B5315893.png)
![2-(4-{[1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5315895.png)

![4-(2-methyl-1H-imidazol-1-yl)-1-[4-(1H-pyrazol-4-yl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5315901.png)
![3-[1-(1H-1,2,3-triazol-5-ylcarbonyl)-3-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5315904.png)
![3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5315907.png)
![2-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5315910.png)

![N~1~-({2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl}methyl)glycinamide](/img/structure/B5315928.png)
![N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-2-isopropyl-4-methylpyrimidine-5-carboxamide](/img/structure/B5315935.png)
![4-[3-(3-nitrophenyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B5315940.png)